molecular formula C11H17NO B13125470 3-(tert-Butyl)-2-methoxyaniline

3-(tert-Butyl)-2-methoxyaniline

Cat. No.: B13125470
M. Wt: 179.26 g/mol
InChI Key: WDUZQOSSPNQRJC-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-2-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It features a tert-butyl group and a methoxy group attached to the benzene ring, making it a substituted aniline

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-2-methoxyaniline typically involves the nitration of 3-(tert-Butyl)-2-methoxytoluene followed by reduction. The nitration process introduces a nitro group into the aromatic ring, which is then reduced to an amine group to form the desired aniline derivative. Common reagents used in the nitration step include nitric acid and sulfuric acid, while reduction can be achieved using hydrogen gas in the presence of a catalyst such as palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-2-methoxyaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can further modify the functional groups present in the molecule.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst is frequently used.

    Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various halogenated or nitrated aniline derivatives.

Scientific Research Applications

3-(tert-Butyl)-2-methoxyaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-2-methoxyaniline involves its interaction with specific molecular targets. The tert-butyl and methoxy groups influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate various biochemical pathways, making the compound useful in research and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(tert-Butyl)-4-methoxyaniline
  • 3-(tert-Butyl)-2-ethoxyaniline
  • 3-(tert-Butyl)-2-methylthioaniline

Uniqueness

3-(tert-Butyl)-2-methoxyaniline is unique due to the specific positioning of the tert-butyl and methoxy groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity patterns, differentiating it from other similar compounds.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

3-tert-butyl-2-methoxyaniline

InChI

InChI=1S/C11H17NO/c1-11(2,3)8-6-5-7-9(12)10(8)13-4/h5-7H,12H2,1-4H3

InChI Key

WDUZQOSSPNQRJC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)N)OC

Origin of Product

United States

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